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molecular formula C18H39NO B8458611 1-Amino-2-octadecanol

1-Amino-2-octadecanol

Cat. No. B8458611
M. Wt: 285.5 g/mol
InChI Key: GVERIJPZBUHJMT-UHFFFAOYSA-N
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Patent
US05723497

Procedure details

A 500-ml flask equipped with a stirrer was charged with 160 g (1.5 mol) of benzylamine, to which 29 g (0.11 mol) of 1,2-epoxyoctadecane were added dropwise over 3 hours while stirring at 100° C. Stirring was conducted further for 12 hours at 100° C. Benzyl alcohol was distilled off under reduced pressure, and the residue was charged into a 500-ml autoclave, to which 300 ml of ethanol and 10 g of 5% Pd/C were added to conduct hydrogenolysis for 48 hours at room temperature under a hydrogen pressure of 5 atm. After the catalyst was separated by filtration, the filtrate was concentrated under reduced pressure, and the residue was recrystallized from hexane, thereby obtaining 26.1 g (yield: 83%) of the title compound (IIh-7).
Quantity
160 g
Type
reactant
Reaction Step One
Quantity
29 g
Type
reactant
Reaction Step One
Yield
83%

Identifiers

REACTION_CXSMILES
C([NH2:8])C1C=CC=CC=1.[O:9]1[CH:11]([CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH3:27])[CH2:10]1>>[NH2:8][CH2:10][CH:11]([OH:9])[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH3:27]

Inputs

Step One
Name
Quantity
160 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Name
Quantity
29 g
Type
reactant
Smiles
O1CC1CCCCCCCCCCCCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
while stirring at 100° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 500-ml flask equipped with a stirrer
ADDITION
Type
ADDITION
Details
were added dropwise over 3 hours
Duration
3 h
STIRRING
Type
STIRRING
Details
Stirring
DISTILLATION
Type
DISTILLATION
Details
Benzyl alcohol was distilled off under reduced pressure
ADDITION
Type
ADDITION
Details
the residue was charged into a 500-ml autoclave, to which 300 ml of ethanol and 10 g of 5% Pd/C
ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
for 48 hours
Duration
48 h
CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
After the catalyst was separated by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from hexane

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
NCC(CCCCCCCCCCCCCCCC)O
Measurements
Type Value Analysis
AMOUNT: MASS 26.1 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 83.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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